molecular formula C13H18O3 B14716754 1,3-Dioxolane-2-butanol, 2-phenyl- CAS No. 17851-47-7

1,3-Dioxolane-2-butanol, 2-phenyl-

Cat. No.: B14716754
CAS No.: 17851-47-7
M. Wt: 222.28 g/mol
InChI Key: QNEACMJHCDEAGT-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-butanol, 2-phenyl- is an organic compound with the molecular formula C₉H₁₀O₂. . This compound belongs to the class of dioxolanes, which are five-membered cyclic acetals. Dioxolanes are commonly used as protecting groups for carbonyl compounds in organic synthesis due to their stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane-2-butanol, 2-phenyl- can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. A common method involves using toluenesulfonic acid as the catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of 1,3-dioxolane-2-butanol, 2-phenyl- typically involves large-scale acetalization processes. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves or orthoesters, ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-butanol, 2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxolane-2-butanol, 2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxolane-2-butanol, 2-phenyl- involves its ability to form stable cyclic acetals with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions during synthetic transformations. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane-2-butanol, 2-phenyl- is unique due to its specific structure, which combines the stability of the dioxolane ring with the reactivity of the phenyl group. This combination makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of complex molecules .

Properties

CAS No.

17851-47-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-(2-phenyl-1,3-dioxolan-2-yl)butan-1-ol

InChI

InChI=1S/C13H18O3/c14-9-5-4-8-13(15-10-11-16-13)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2

InChI Key

QNEACMJHCDEAGT-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCCO)C2=CC=CC=C2

Origin of Product

United States

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